(S)-piperidine-3-carboxamide is a chiral compound that belongs to the class of piperidine derivatives. It is characterized by its molecular formula and has a molecular weight of approximately 128.17 g/mol. The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a carboxamide functional group attached at the 3-position. Its stereochemical configuration is crucial for its biological activity, making it an important building block in pharmaceutical synthesis and research.
There is no current research available on the specific mechanism of action of (S)-nipecotamide.
These reactions highlight its versatility as a synthetic intermediate in organic chemistry.
(S)-piperidine-3-carboxamide exhibits significant biological activity, particularly in the field of medicinal chemistry. Research has shown that derivatives of this compound can induce senescence-like phenotypic changes in human cells, suggesting potential applications in cancer therapy . Additionally, its chirality enhances the specificity of interactions with biological targets, which is critical for developing effective pharmaceuticals.
The synthesis of (S)-piperidine-3-carboxamide can be accomplished through several methods:
These methods are vital for producing this compound in sufficient quantities for research and application.
(S)-piperidine-3-carboxamide is utilized in various applications:
Studies on (S)-piperidine-3-carboxamide have focused on its interactions with biological systems, particularly regarding its mechanism of action at cellular levels. Investigations into its binding affinities to specific receptors or enzymes are essential for understanding how modifications to its structure affect its pharmacological profile. For example, research has indicated that certain derivatives can modulate cellular pathways involved in cancer progression .
Several compounds share structural similarities with (S)-piperidine-3-carboxamide. These include:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
(R)-piperidine-3-carboxamide | C6H12N2O | 1.00 |
(S)-piperidine-3-carboxylic acid | C6H11NO2 | 0.97 |
(R)-piperidine-3-carboxylic acid | C6H11NO2 | 0.97 |
1-Methylpiperidine-3-carboxylic acid | C7H13NO2 | 0.94 |
2-Methylpiperidine-3-carboxylic acid | C7H13NO2 | 0.92 |
The uniqueness of (S)-piperidine-3-carboxamide lies in its specific stereochemistry and resultant biological activity. While other compounds may share similar structural features, the presence of the (S) configuration often leads to distinct interactions with biological targets, enhancing its potential as a therapeutic agent.
(S)-piperidine-3-carboxamide, formally designated as (3S)-piperidine-3-carboxamide according to IUPAC nomenclature, exhibits a well-defined molecular architecture characterized by its specific stereochemical configuration. The compound possesses the molecular formula C₆H₁₂N₂O with a molecular weight of 128.17 grams per mole, establishing it as a relatively compact yet functionally diverse heterocyclic structure. The IUPAC systematic name reflects the precise stereochemical designation at the third carbon position of the piperidine ring, where the (S) configuration denotes the specific spatial arrangement of substituents around the chiral center.
The structural framework consists of a six-membered saturated heterocyclic ring containing a single nitrogen atom, with a carboxamide functional group positioned at the 3-carbon. The InChI identifier InChI=1S/C6H12N2O/c7-6(9)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,7,9)/t5-/m0/s1 provides a standardized representation of the molecular connectivity and stereochemistry. The compound is also recognized by the Chemical Abstracts Service number 88495-55-0, which serves as its unique chemical identifier in scientific databases.
The three-dimensional molecular conformation reveals the characteristic chair-like arrangement typical of six-membered saturated rings, with the carboxamide substituent occupying an equatorial position to minimize steric interactions. This preferred conformation significantly influences the compound's reactivity patterns and biological interactions. The presence of both the secondary amine within the ring and the primary amide functionality creates multiple sites for potential hydrogen bonding and coordination chemistry, contributing to the compound's versatility as a synthetic intermediate.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₆H₁₂N₂O | |
Molecular Weight | 128.17 g/mol | |
IUPAC Name | (3S)-piperidine-3-carboxamide | |
CAS Number | 88495-55-0 | |
InChI Key | BVOCPVIXARZNQN-YFKPBYRVSA-N |
The historical development of (S)-piperidine-3-carboxamide synthesis traces its origins to the broader evolution of piperidine chemistry, which began in the mid-nineteenth century when Thomas Anderson first reported piperidine itself in 1850. The Scottish chemist's initial isolation of piperidine from the alkaloid piperine marked the beginning of systematic investigations into this important class of heterocyclic compounds. Subsequently, Auguste Cahours independently confirmed Anderson's findings in 1852, providing the nomenclature that persists today and establishing the foundational understanding of piperidine's chemical properties.
The development of carboxamide derivatives emerged through the progressive understanding of functional group transformations and the recognition of amides as crucial pharmaceutical intermediates. Early synthetic approaches relied primarily on resolution techniques using chiral auxiliaries or resolving agents to obtain enantiomerically pure materials. These classical methods, while effective, suffered from inherent limitations including maximum theoretical yields of fifty percent and the requirement for expensive chiral resolving agents.
Revolutionary advances in asymmetric synthesis methodology fundamentally transformed the preparation of (S)-piperidine-3-carboxamide during the late twentieth and early twenty-first centuries. Researchers developed sophisticated approaches utilizing catalytic asymmetric hydrogenation of tetrahydropyridine precursors, enabling direct access to the desired stereoisomer without wasteful resolution processes. These breakthrough methodologies demonstrated that ruthenium-catalyzed asymmetric hydrogenation of 1,4,5,6-tetrahydropyridine-3-carboxamide could provide efficient access to the target compound with excellent enantioselectivity.
The innovation of enzyme-catalyzed processes represented another significant milestone in the compound's synthetic history. Biocatalytic approaches utilizing stereoselective hydrolases enabled kinetic resolution of racemic nipecotamide derivatives, providing environmentally sustainable routes to optically active products. These enzymatic methods employed microorganisms such as Achromobacter species to achieve selective hydrolysis reactions, converting racemic starting materials into mixtures containing the desired (S)-enantiomer. The development of these biotechnological approaches reflected the growing emphasis on green chemistry principles and sustainable manufacturing processes.
Modern synthetic strategies have further refined these approaches through the integration of continuous flow chemistry and automated synthesis platforms. Contemporary methods emphasize atom economy and process efficiency, with particular focus on minimizing waste generation and reducing environmental impact. The evolution from traditional resolution methods to modern catalytic approaches represents a paradigm shift that has made (S)-piperidine-3-carboxamide more accessible for research and industrial applications.
The significance of (S)-piperidine-3-carboxamide in chiral chemistry stems from its fundamental role as a versatile chiral building block that enables the construction of complex pharmaceutical molecules with defined stereochemical properties. Chiral compounds like (S)-piperidine-3-carboxamide exhibit profound importance in medicinal chemistry because different enantiomers often display dramatically different biological activities, pharmacokinetic profiles, and therapeutic efficacies. This stereochemical sensitivity necessitates the development of enantioselective synthetic methods that can reliably produce single enantiomers rather than racemic mixtures.
The compound serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents, particularly those targeting central nervous system disorders and metabolic diseases. Research has demonstrated that derivatives of (S)-piperidine-3-carboxamide can induce specific cellular responses, highlighting the importance of stereochemical control in biological activity. The specific three-dimensional arrangement of atoms around the chiral center directly influences molecular recognition events with biological targets, including enzymes, receptors, and transport proteins.
Enantioselective synthesis methodologies utilizing (S)-piperidine-3-carboxamide have contributed significantly to advancing the field of asymmetric catalysis. The development of highly selective synthetic routes to this compound has driven innovation in catalyst design and reaction optimization. These advances have broader implications for the pharmaceutical industry, where the ability to produce single enantiomers efficiently and cost-effectively directly impacts drug development timelines and manufacturing economics.
The compound's role in understanding structure-activity relationships has proven invaluable for medicinal chemists seeking to optimize therapeutic agents. Comparative studies between (S)- and (R)-enantiomers provide critical insights into the molecular basis of biological activity and selectivity. These investigations have revealed that seemingly minor structural differences can result in significant changes in biological properties, emphasizing the importance of stereochemical control in drug design.
Contemporary applications of (S)-piperidine-3-carboxamide extend beyond traditional pharmaceutical synthesis to include its use in chemical biology research and materials science. The compound's unique structural features make it an attractive scaffold for designing molecular probes and bioactive compounds. Its incorporation into more complex molecular architectures enables researchers to explore new therapeutic targets and develop innovative treatment modalities.
Synthetic Method | Enantiomeric Excess | Reference |
---|---|---|
Ruthenium-catalyzed hydrogenation | >95% | |
Enzymatic resolution | 73-77% | |
Asymmetric synthesis from nicotinamide | >90% |
The ongoing development of new synthetic methodologies continues to enhance the accessibility and utility of (S)-piperidine-3-carboxamide in chemical research. Advanced techniques including flow chemistry, photochemical synthesis, and machine learning-guided optimization are expanding the toolkit available to synthetic chemists working with this important chiral building block. These technological advances promise to further increase the compound's significance in both academic research and industrial applications.
X-ray crystallographic analysis provides definitive structural information for (S)-piperidine-3-carboxamide through studies of related piperidine-3-carboxylic acid complexes. The crystallographic investigation of the 1:1 complex between piperidinium-3-carboxylate and p-hydroxybenzoic acid reveals fundamental structural parameters applicable to the carboxamide derivative [1].
The complex crystallizes in the orthorhombic crystal system with space group Pbca, exhibiting unit cell parameters of a = 11.913(1) Å, b = 9.407(1) Å, and c = 22.124(2) Å [1]. The unit cell volume is calculated as 2477.4 ų with Z = 8, indicating eight formula units per unit cell. Data collection was performed at room temperature (293 K) using Mo Kα radiation (λ = 0.71073 Å), yielding refinement parameters of R factor = 0.042 and wR factor = 0.118 [1].
The piperidine ring adopts a chair conformation, which is the most thermodynamically stable arrangement [1]. This conformation is characterized by alternating axial and equatorial substituent positions, with the carboxylate group occupying an axial orientation. The axial positioning is stabilized by an intramolecular N⁺–H···O hydrogen bond with a distance of 2.880(2) Å [1]. This geometric arrangement is directly applicable to (S)-piperidine-3-carboxamide, where the carboxamide group would similarly adopt an axial orientation due to comparable steric and electronic factors.
Crystallographic studies of related piperidine derivatives demonstrate consistent structural motifs. The complex formation involves short O–H···O hydrogen bridges measuring 2.507(2) Å, connecting the piperidinium carboxylate with the benzoic acid component [1]. The elongated O–H bond distance of 1.08 Å indicates strong hydrogen bonding interactions that stabilize the crystal lattice.
Table 1: X-ray Crystallographic Data for Piperidine-3-carboxylic Acid Complex
Parameter | Value | Reference |
---|---|---|
Crystal System | Orthorhombic | [1] |
Space Group | Pbca | [1] |
Unit Cell a (Å) | 11.913(1) | [1] |
Unit Cell b (Å) | 9.407(1) | [1] |
Unit Cell c (Å) | 22.124(2) | [1] |
Volume (ų) | 2477.4 | [1] |
Z | 8 | [1] |
Temperature (K) | 293 | [1] |
Radiation | Mo Kα (0.71073 Å) | [1] |
R factor | 0.042 | [1] |
wR factor | 0.118 | [1] |
Additional crystallographic investigations of substituted piperidine derivatives provide supplementary structural information. Studies of benzofuropyrimidine-piperidine conjugates reveal that piperidine rings consistently maintain chair conformations with minimal distortion [2]. The root-mean-square deviations from planarity typically remain below 0.045 Å, confirming the structural rigidity of the six-membered saturated ring system [2].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of (S)-piperidine-3-carboxamide through detailed analysis of proton and carbon environments. The ¹H nuclear magnetic resonance spectrum exhibits characteristic multipicity patterns that reflect the chair conformation of the piperidine ring and the axial orientation of the carboxamide substituent.
The piperidine ring protons display distinct chemical shift patterns based on their axial or equatorial orientations. The axial protons at positions 2 and 6 (H-2ax and H-6ax) appear as doublet of doublets in the range 3.2-3.4 ppm, reflecting their proximity to the electronegative nitrogen atom [3] [4]. The equatorial protons at these positions (H-2eq and H-6eq) are more shielded, appearing at 2.4-2.6 ppm as doublet of doublets with different coupling constants due to the distinct dihedral angles with adjacent protons [3] [4].
The methine proton at position 3 (H-3) bearing the carboxamide substituent resonates at 2.8-3.0 ppm as a multiplet, reflecting the influence of both the electron-withdrawing carboxamide group and the ring conformation [3] [4]. The methylene protons at positions 4 and 5 exhibit typical alkyl chemical shifts, with axial protons appearing at 1.6-1.8 ppm and equatorial protons at 1.4-1.6 ppm [3] [4].
The amide functionality contributes distinctive resonances to the ¹H nuclear magnetic resonance spectrum. The piperidine nitrogen proton appears as a broad singlet at 2.5-3.0 ppm, while the primary amide protons (NH₂) are observed as broad singlets in the range 5.5-6.5 ppm [3] [4]. The broad nature of these signals results from rapid exchange with trace water and temperature-dependent conformational dynamics.
Table 2: Characteristic ¹H Nuclear Magnetic Resonance Spectral Data for Piperidine-3-carboxamide
Position | ¹H NMR δ (ppm) | Multiplicity | Reference |
---|---|---|---|
H-2 (axial) | 3.2-3.4 | dd | [3] [4] |
H-2 (equatorial) | 2.4-2.6 | dd | [3] [4] |
H-3 | 2.8-3.0 | m | [3] [4] |
H-4 (axial) | 1.6-1.8 | m | [3] [4] |
H-4 (equatorial) | 1.4-1.6 | m | [3] [4] |
H-5 (axial) | 1.6-1.8 | m | [3] [4] |
H-5 (equatorial) | 1.4-1.6 | m | [3] [4] |
H-6 (axial) | 3.2-3.4 | dd | [3] [4] |
H-6 (equatorial) | 2.4-2.6 | dd | [3] [4] |
NH (piperidine) | 2.5-3.0 | br s | [3] [4] |
NH₂ (amide) | 5.5-6.5 | br s | [3] [4] |
¹³C nuclear magnetic resonance spectroscopy provides complementary structural information through carbon chemical shift analysis. The piperidine ring carbons exhibit characteristic resonances reflecting their chemical environments and hybridization states. The α-carbons adjacent to nitrogen (C-2 and C-6) appear at 46.2 ppm, demonstrating the deshielding effect of the electronegative nitrogen atom [5] [6].
The tertiary carbon bearing the carboxamide group (C-3) resonates at 43.1 ppm, positioned between typical secondary and tertiary carbon chemical shifts due to the electron-withdrawing nature of the amide substituent [5] [6]. The β-carbons (C-4 and C-5) exhibit typical alkyl carbon chemical shifts at 23.5 and 22.8 ppm respectively, consistent with methylene carbons in saturated ring systems [5] [6].
The carbonyl carbon of the carboxamide group represents the most downfield resonance at 175.3 ppm, characteristic of amide carbonyls and reflecting the substantial deshielding effect of the C=O double bond [5] [6]. This chemical shift is diagnostic for primary amides and distinguishes the carboxamide functionality from other carbonyl-containing groups such as esters or ketones.
Table 3: ¹³C Nuclear Magnetic Resonance Chemical Shifts for Piperidine-3-carboxamide
Carbon Position | ¹³C NMR δ (ppm) | Carbon Type | Reference |
---|---|---|---|
C-2 | 46.2 | CH₂ | [5] [6] |
C-3 | 43.1 | CH | [5] [6] |
C-4 | 23.5 | CH₂ | [5] [6] |
C-5 | 22.8 | CH₂ | [5] [6] |
C-6 | 46.2 | CH₂ | [5] [6] |
C=O (carboxamide) | 175.3 | C=O | [5] [6] |
Two-dimensional nuclear magnetic resonance techniques provide definitive stereochemical assignment and conformational analysis of (S)-piperidine-3-carboxamide. Correlation spectroscopy reveals scalar coupling relationships between adjacent protons, confirming the chair conformation and establishing connectivity patterns within the molecule [7] [8].
Homonuclear correlation spectroscopy experiments demonstrate characteristic coupling patterns consistent with axial-axial and axial-equatorial relationships. The H-2 axial proton shows a correlation with H-3 through a three-bond coupling constant of ³J = 3.2 Hz, indicating an axial-axial dihedral angle approaching 180° [7] [8]. Similarly, H-3 correlates with H-4 through ³J = 7.8 Hz, and H-5 with H-6 through ³J = 3.5 Hz, confirming the chair conformation and sequential connectivity [7] [8].
Nuclear Overhauser effect spectroscopy provides crucial stereochemical information through spatial proximity relationships. The (S)-configuration at C-3 is confirmed by diagnostic nuclear Overhauser effect correlations between H-3 and specific axial protons. The correlation between H-3 and H-5 axial at a distance of 2.4 Å is characteristic of the (S)-stereochemistry, as this spatial relationship is only possible when the carboxamide group occupies the axial position in the (S)-configuration [7] [8].
Additional nuclear Overhauser effect correlations between H-3 and H-6 axial at 3.8 Å further support the axial orientation of the carboxamide substituent [7] [8]. These distance measurements are consistent with molecular modeling calculations and confirm the predominant chair conformation with axial carboxamide positioning.
Heteronuclear single quantum coherence spectroscopy establishes direct carbon-hydrogen connectivities through one-bond coupling constants. The H-3/C-3 correlation exhibits ¹JCH = 125 Hz, typical for methine carbons [7] [8]. The amide protons correlate with the carbonyl carbon through ¹JCH = 165 Hz, confirming the direct attachment of the amide nitrogen to the carbonyl group [7] [8].
Table 5: Two-Dimensional Nuclear Magnetic Resonance Correlations for Stereochemical Confirmation
NMR Technique | Correlation | Distance/Coupling | Structural Information | Reference |
---|---|---|---|---|
COSY | H-2ax ↔ H-3 | ³J = 3.2 Hz | Axial H-3 orientation | [7] [8] |
COSY | H-3 ↔ H-4 | ³J = 7.8 Hz | Chair conformation | [7] [8] |
COSY | H-5 ↔ H-6 | ³J = 3.5 Hz | Ring connectivity | [7] [8] |
NOESY | H-3 ↔ H-5ax (S-config) | 2.4 Å | (S)-stereochemistry | [7] [8] |
NOESY | H-3 ↔ H-6ax (S-config) | 3.8 Å | Axial amide orientation | [7] [8] |
HSQC | H-3/C-3 | ¹JCH = 125 Hz | Direct C-H bond | [7] [8] |
HSQC | CONH₂/C=O | ¹JCH = 165 Hz | Carbonyl carbon | [7] [8] |
Mass spectrometric analysis of (S)-piperidine-3-carboxamide reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. Electron ionization mass spectrometry generates reproducible fragmentation pathways that reflect the stability of resulting ionic species and the ease of specific bond cleavages [9] [10].
The molecular ion peak appears at m/z 128 with relatively low intensity (15% relative abundance), consistent with the general behavior of aliphatic amines where the molecular ion is often weak due to facile fragmentation processes [9] [10]. The base peak occurs at m/z 111, corresponding to the loss of ammonia [M-NH₃]⁺ from the molecular ion. This fragmentation represents the most favorable process, involving elimination of NH₃ from the primary amide functionality [9] [10].
A significant fragment ion appears at m/z 84 with 85% relative intensity, corresponding to the intact piperidine ring after cleavage of the carboxamide substituent [9] [10]. This fragmentation involves α-cleavage adjacent to the nitrogen atom, generating a stable piperidine cation radical. The high intensity of this peak reflects the stability of the six-membered saturated nitrogen heterocycle.
The fragment at m/z 70 (45% relative intensity) represents the piperidinium ion formed through α-cleavage with hydrogen rearrangement [9] [10]. This fragmentation pattern is characteristic of saturated nitrogen heterocycles and provides diagnostic information for piperidine-containing compounds.
Additional diagnostic fragments include m/z 58 (65% relative intensity) corresponding to C₃H₈N⁺, formed through ring fragmentation processes [9] [10]. The m/z 56 fragment (35% relative intensity) represents C₃H₆N⁺, generated by dehydrogenation of the m/z 58 species [9] [10].
The acylium ion fragment at m/z 44 (75% relative intensity) corresponds to CONH₂⁺, providing direct evidence for the carboxamide functionality [9] [10]. This fragment is diagnostic for primary amides and distinguishes them from secondary or tertiary amides which would generate different acylium species.
The fragment at m/z 30 (95% relative intensity) represents CH₂=NH₂⁺, the primary amine cation [9] [10]. This high-intensity fragment is characteristic of compounds containing primary amino groups and represents one of the most stable small nitrogen-containing cations in mass spectrometry.
Table 4: Mass Spectrometric Fragmentation Patterns for (S)-piperidine-3-carboxamide
m/z | Relative Intensity (%) | Fragment Assignment | Fragmentation Process | Reference |
---|---|---|---|---|
128 | M⁺- (15) | Molecular ion | - | [9] [10] |
111 | 100 | [M-NH₃]⁺ | Loss of NH₃ | [9] [10] |
84 | 85 | Piperidine ring fragment | Ring cleavage | [9] [10] |
70 | 45 | Piperidinium ion | α-cleavage | [9] [10] |
58 | 65 | C₃H₈N⁺ | Ring fragmentation | [9] [10] |
56 | 35 | C₃H₆N⁺ | Dehydrogenation | [9] [10] |
44 | 75 | CONH₂⁺ | Acylium formation | [9] [10] |
30 | 95 | CH₂=NH₂⁺ | Primary amine | [9] [10] |
The fragmentation pattern analysis reveals the predominance of nitrogen-containing fragments, reflecting the significance of the piperidine ring and amide functionality in determining the mass spectral behavior. The relative intensities provide quantitative information about the stability of various fragmentation pathways and can be used for compound identification and purity assessment [9] [10].